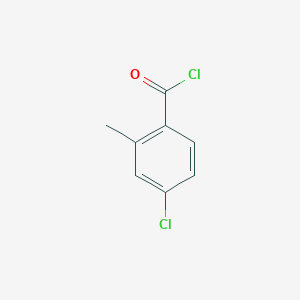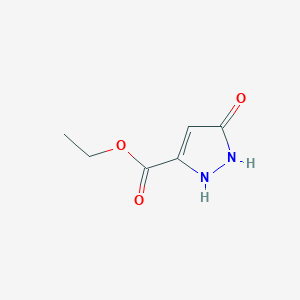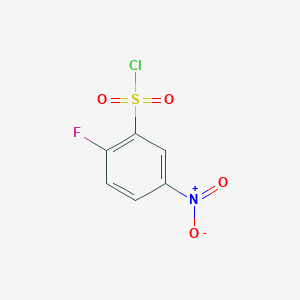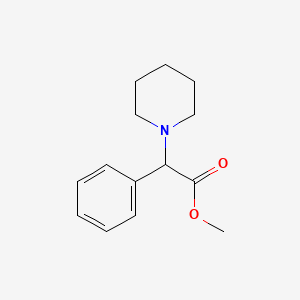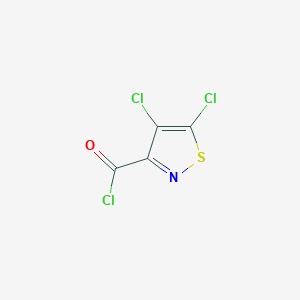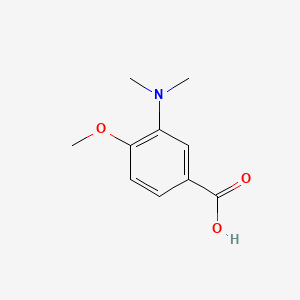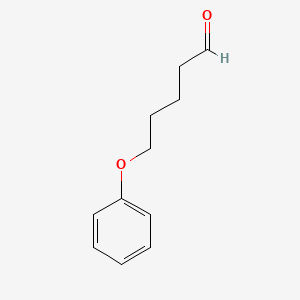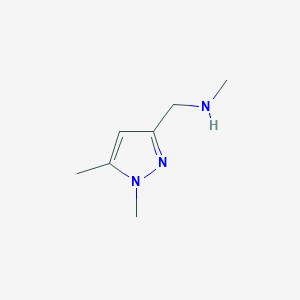
1-(1,5-dimethyl-1H-pyrazol-3-yl)-N-methylmethanamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(1,5-Dimethyl-1H-pyrazol-3-yl)-N-methylmethanamine, also known as DMPM, is a chemical compound that is a member of the pyrazole family. It is a colourless, odourless, and water-soluble compound that has a variety of uses in scientific research and industrial applications. DMPM is a versatile compound that is used in a number of different fields, including biochemistry, organic chemistry, pharmaceuticals, and toxicology.
Aplicaciones Científicas De Investigación
Antipsychotic Potential
1-(1,5-Dimethyl-1H-pyrazol-3-yl)-N-methylmethanamine and its derivatives have been studied for their potential antipsychotic properties. A study by Wise et al. (1987) found that certain derivatives, particularly 1,3-dialkyl-4-(iminoarylmethyl)-1H-pyrazol-5-ols, showed antipsychotic-like profiles in behavioral animal tests. Interestingly, these compounds did not interact with dopamine receptors, a common target of many antipsychotic drugs. This suggests their potential use as novel antipsychotic agents with possibly different mechanisms of action from existing drugs (Wise et al., 1987).
Antimicrobial and Anticancer Activity
Compounds derived from 1-(1,5-Dimethyl-1H-pyrazol-3-yl)-N-methylmethanamine have been explored for their antimicrobial and anticancer activities. Hafez et al. (2016) synthesized novel pyrazole derivatives that demonstrated higher anticancer activity compared to the reference drug doxorubicin in certain cases. These compounds also exhibited good to excellent antimicrobial activity, highlighting their potential in medical applications (Hafez, El-Gazzar, & Al-Hussain, 2016).
Corrosion Inhibition
Research has also explored the use of 1-(1,5-Dimethyl-1H-pyrazol-3-yl)-N-methylmethanamine derivatives as corrosion inhibitors. Wang et al. (2006) conducted a theoretical study on bipyrazolic-type organic compounds for their potential as corrosion inhibitors. Their results, which align with experimental data, suggest these compounds could be effective in protecting metals from corrosion, which is crucial in industrial applications (Wang et al., 2006).
Antibacterial and Antifungal Properties
Additionally, the antibacterial and antifungal properties of N,N,N',N'-tetradentate pyrazoly compounds containing a pyrazole moiety have been examined. A study by Abrigach et al. (2016) found these compounds to be specifically effective as antifungal agents, with varying biological activities depending on their structural composition (Abrigach et al., 2016).
Propiedades
IUPAC Name |
1-(1,5-dimethylpyrazol-3-yl)-N-methylmethanamine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13N3/c1-6-4-7(5-8-2)9-10(6)3/h4,8H,5H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CUUKYAXSSNWKLV-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C)CNC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13N3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20428166 |
Source


|
| Record name | 1-(1,5-Dimethyl-1H-pyrazol-3-yl)-N-methylmethanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20428166 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
139.20 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(1,5-dimethyl-1H-pyrazol-3-yl)-N-methylmethanamine | |
CAS RN |
852227-88-4 |
Source


|
| Record name | N,1,5-Trimethyl-1H-pyrazole-3-methanamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=852227-88-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-(1,5-Dimethyl-1H-pyrazol-3-yl)-N-methylmethanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20428166 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

